molecular formula C19H16ClNO2 B2769013 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 862661-17-4

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2769013
CAS No.: 862661-17-4
M. Wt: 325.79
InChI Key: LIBUPUMSZIBUPT-UHFFFAOYSA-N
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Description

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound, with the molecular formula C({19})H({16})ClNO(_{2}), is primarily used in proteomics research and has a molecular weight of 325.8 g/mol .

Scientific Research Applications

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is widely used in various fields of scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Chlorine, bromine, and other halogenating agents.

Major Products:

Mechanism of Action

The mechanism by which 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-10-4-6-13(7-5-10)17-12(3)16(19(22)23)14-8-9-15(20)11(2)18(14)21-17/h4-9H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBUPUMSZIBUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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